molecular formula C16H16O5 B309668 Phenyl 2,4,5-trimethoxybenzoate

Phenyl 2,4,5-trimethoxybenzoate

Cat. No.: B309668
M. Wt: 288.29 g/mol
InChI Key: WHOPXOYMCJPSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2,4,5-trimethoxybenzoate is a benzoate ester derivative featuring methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, stability, and biological interactions.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

phenyl 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H16O5/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)21-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

WHOPXOYMCJPSJU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)OC2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC2=CC=CC=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl 2,4,5-Trimethoxybenzoate vs. 3,4,5-Trimethoxybenzoate Derivatives
  • Antiproliferative Activity :
    • In a study comparing 2,4,5-trimethoxyphenyl (compound 33) and 3,4,5-trimethoxyphenyl derivatives, the former exhibited lower potency against most cancer cell lines (e.g., HeLa) but showed comparable efficacy to 3,4,5-trimethoxy analogs in MCF7 breast cancer cells .
    • Mechanistic Insight : The 2,4,5-substitution may hinder interactions with certain cellular targets due to steric effects, while the 3,4,5-pattern (common in gallic acid derivatives) enhances electron-donating effects, improving antimicrobial activity .
Comparison with 2,4,5-Trimethoxy-Isoxazole Derivatives
  • Anticancer Activity: 2,4,5-Trimethoxy-3,5-diaryl isoxazoles demonstrated superior anticancer activity compared to natural precursors like β-asarone. Compounds with para-halo substituents on the phenyl ring (e.g., 5b, 5c) showed enhanced activity due to mesomeric effects, highlighting the importance of auxiliary functional groups .

Structure-Activity Relationship (SAR) Trends

Compound Class Substitution Pattern Key Biological Activity Notable Findings References
This compound 2,4,5-trimethoxy Antiproliferative (MCF7) Selective potency in breast cancer cells
Methyl 3,4,5-trimethoxybenzoate 3,4,5-trimethoxy In vitro screening Synthesized via bromination/nitration
Gallic acid-derived esters 3,4,5-trimethoxy Antimicrobial Enhanced activity via Steglich method
2,4,5-Trimethoxy isoxazoles 2,4,5-trimethoxy + diaryl Anticancer Halo groups amplify mesomeric effects

Electronic and Steric Effects

  • Electron-Donating vs. Steric Hindrance :
    • The 3,4,5-trimethoxy pattern maximizes electron donation, improving interactions with microbial targets .
    • In contrast, the 2,4,5-configuration introduces steric hindrance, reducing potency in most cancer cell lines except MCF7, where unique receptor interactions may compensate .

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